molecular formula C19H22O B3025110 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-08-6

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B3025110
CAS No.: 898794-08-6
M. Wt: 266.4 g/mol
InChI Key: VEGNBVAUTBWXLZ-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS: 898794-05-3) is a substituted propiophenone derivative characterized by methyl groups at the 2',5' positions of the aromatic ring and a 2,4-dimethylphenyl substituent at the third carbon of the propanone backbone.

The compound’s core structure shares similarities with hydrazones and hydroxyacetophenones, which are noted for their roles in chemosensor chemistry and biological activity modulation (e.g., antifungal, antibacterial properties) . The methyl substituents likely enhance lipophilicity and steric effects, influencing reactivity and interaction with biological targets or sensor matrices.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-6-8-17(16(4)11-13)9-10-19(20)18-12-14(2)5-7-15(18)3/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGNBVAUTBWXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644686
Record name 3-(2,4-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-08-6
Record name 3-(2,4-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nitrating agents

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it versatile in synthetic chemistry.
  • Reactivity Studies : It can undergo oxidation to form carboxylic acids or ketones and reduction to yield alcohols. These transformations are crucial for developing new synthetic methodologies.

Biology

  • Biological Activity : Research indicates that 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone may interact with specific enzymes or receptors, potentially modulating their activities. This property is essential for exploring its role in metabolic processes and signal transduction pathways.
  • Antimicrobial Properties : A study reported significant antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anticancer Potential : Investigations have shown that this compound can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating its cytotoxic effects at low concentrations.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential as a lead compound in drug discovery. Its ability to modulate enzyme activity suggests possible applications in developing therapeutics targeting various diseases.
  • Mechanistic Insights : Studies have indicated that it may inhibit specific kinases involved in cell survival and growth signaling pathways, suggesting a multi-targeted approach for therapeutic intervention.

Industry

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its unique properties and reactivity.

Antimicrobial Study

A study evaluated the antimicrobial properties of several propiophenone derivatives, including this compound, revealing significant activity against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer potential of this compound showed effective induction of apoptosis in human cancer cell lines (IC50 values indicating cytotoxicity at low concentrations).

Mechanistic Insights

Further studies explored how this compound interacts with cellular targets, finding inhibition of specific kinases involved in growth signaling pathways.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS: 898753-63-4)
  • Molecular Formula : C₁₉H₂₂O
  • Key Differences: Methyl groups at 3',5' positions instead of 2',5'. No direct data on biological activity are available, but analogs with 3',5'-substitution show improved thermal stability in polymer matrices .
2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS: 898792-80-8)
  • Molecular Formula : C₁₉H₂₂O
  • Key Differences : Methyl groups at 2',6' positions and a 2,3-dimethylphenyl substituent. The increased steric bulk at the 2',6' positions may reduce solubility in polar solvents compared to the 2',5' isomer. Such derivatives are often intermediates in synthesizing branched aromatic polymers .

Functional Group Modifications

2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-27-6)
  • Molecular Formula : C₁₈H₂₀OS
  • Key Differences: Replacement of a methyl group with a thiomethyl (-SCH₃) group at the para position of the phenyl ring.
4'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS: 898793-69-6)
  • Molecular Formula: C₁₈H₁₇NO
  • Key Differences: A cyano (-CN) group at the 4' position. The electron-withdrawing cyano group increases electrophilicity at the ketone moiety, facilitating nucleophilic addition reactions.

Ester and Carbethoxy Derivatives

4'-Carbethoxy-3-(2,4-dimethylphenyl)propiophenone (CAS: 898793-76-5)
  • Molecular Formula : C₂₀H₂₂O₃
  • Key Differences : A carbethoxy (-COOEt) group at the 4' position. The ester group enhances hydrolytic stability compared to free carboxylic acids, making this compound suitable for prodrug formulations or controlled-release applications .

Heteroatom-Containing Analogs

3',5'-Dimethyl-2-pyrrolidinomethylbenzophenone (CAS: 898774-67-9)
  • Molecular Formula: C₂₀H₂₃NO
  • Such analogs are explored in medicinal chemistry for CNS-targeting drugs due to improved blood-brain barrier permeability .

Research Implications and Gaps

  • Synthetic Challenges : Many analogs require multi-step syntheses, such as Fries rearrangements or Hoesch reactions, which can limit scalability .
  • Biological Activity: While hydrazone derivatives are well-studied for antimicrobial activity, data on propiophenone analogs remain sparse .
  • Sensor Applications: Thiomethyl and cyano derivatives show promise in chemosensor design, but their selectivity and sensitivity require further validation .

Biological Activity

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H18OC_{17}H_{18}O and a molecular weight of approximately 258.33 g/mol. Its structure features a propiophenone backbone with specific methyl substitutions that influence its biological reactivity.

PropertyValue
Molecular FormulaC17H18OC_{17}H_{18}O
Molecular Weight258.33 g/mol
StructurePropiophenone with dimethyl and phenyl groups

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it acts as an electrophile, potentially forming covalent bonds with nucleophilic sites in proteins or enzymes. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways.
  • Anticancer Activity : Evidence indicates that this compound has potential anticancer properties, although the exact pathways remain to be fully elucidated.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through the inhibition of certain enzymes associated with cancer cell proliferation. For instance, studies have shown that it can inhibit the growth of various cancer cell lines in vitro.

Case Study Example :

  • Study on Cancer Cell Lines : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Enzyme Interaction

The compound has been explored for its interactions with specific enzymes. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.

Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive Inhibition15
Protein Kinase B (AKT)Non-competitive20

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenoneContains chlorine substituentsAnticancer properties
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenoneThiomethyl substitutionEnhanced enzyme inhibition
2',5'-Dichloro-3-(2-methylphenyl)acetophenoneAcetophenone backboneModerate cytotoxicity

Q & A

Q. What are the optimal synthetic routes for 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone?

A Claisen-Schmidt condensation or electrophilic substitution strategy is recommended. For example, analogous propiophenones are synthesized via condensation of substituted acetophenones with aldehydes under basic or acidic conditions. Evidence from similar compounds suggests using ethanol as a solvent with catalytic HCl or NaOH, followed by reflux (70–80°C, 6–12 hours). Purification via reverse-phase HPLC (acetonitrile/water gradient with 0.1% TFA) can isolate the target compound . For intermediates, electrophilic substitution on pre-methylated phenyl rings may reduce competing side reactions .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT, HSQC) are essential. For structural ambiguity, X-ray crystallography (e.g., CCDC deposition protocols in ) resolves stereoelectronic effects. Polarimetry and FT-IR validate functional groups (e.g., ketone C=O stretch at ~1680 cm⁻¹). Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey and SMILES strings ).

Q. How to ensure purity and stability during storage?

Use anhydrous solvents (e.g., ethanol or dichloromethane) for recrystallization. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Monitor purity via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, 254 nm detection) .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare with experimental data and adjust for solvent effects (PCM model) or conformational dynamics. Discrepancies in chemical shifts >0.5 ppm may indicate unaccounted tautomerism or crystal packing effects . Validate with single-crystal X-ray structures .

Q. What strategies minimize byproducts in Friedel-Crafts alkylation steps?

Optimize Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and reaction stoichiometry. For example, achieved 47% yield by using a 1:1 molar ratio of ketone to electrophile in ethanol under reflux. Introduce protective groups (e.g., acetyl) on reactive hydroxyl or amine sites to prevent undesired coupling. Monitor intermediates via LC-MS .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at the 2',5' and 2,4-dimethyl positions. Assess electronic effects via Hammett plots and steric effects using molecular docking (e.g., AutoDock Vina). Biological assays (e.g., enzyme inhibition) should pair with computational ADMET predictions (e.g., SwissADME) .

Q. What methodologies address low solubility in aqueous assays?

Use co-solvents (DMSO ≤1% v/v) or formulate micelles with surfactants (e.g., Tween-80). For in vitro studies, employ sonication (30 min, 40 kHz) or nanoemulsion techniques. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Data Contradiction and Validation

Q. Conflicting crystallographic How to verify molecular conformation?

Redetermine the crystal structure at higher resolution (≤0.8 Å) and compare with Cambridge Structural Database (CSD) entries. Analyze torsional angles and intermolecular interactions (Hirshfeld surface analysis). If discrepancies persist, consider polymorph screening (e.g., solvent-drop grinding) .

Q. Inconsistent bioassay results across studies: How to standardize protocols?

Adhere to OECD guidelines for repeatability. Use certified reference materials (e.g., AldrichCPR standards in ) and internal controls. Perform inter-laboratory validation with blinded samples. Statistically analyze outliers via Grubbs’ test (α=0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

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